molecular formula C28H34N4O3 B1238314 1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

Número de catálogo B1238314
Peso molecular: 474.6 g/mol
Clave InChI: HEJSSPHGFQDYCH-SANMLTNESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FR-208419 is a small molecule drug initially developed by Fujisawa Pharmaceutical Co., Ltd. It functions as a cholecystokinin receptor antagonist, specifically targeting both cholecystokinin A and cholecystokinin B receptors. This compound was primarily researched for its potential therapeutic applications in treating digestive system disorders, particularly pancreatic diseases .

Métodos De Preparación

The synthesis of FR-208419 involves the preparation of various 5-alkyl-9-methyl-1,4-benzodiazepines. One of the key synthetic routes includes the preparation of 1-cyclohexyl-carbonylmethyl-5-ethyl-9-methyl-3-(m-tolylureido)-2-oxo-1,4-benzodiazepine.

The synthetic route involves the following steps:

  • Preparation of the 5-alkyl-9-methyl-1,4-benzodiazepine core structure.
  • Introduction of the cyclohexyl-carbonylmethyl group.
  • Addition of the m-tolylureido group.
  • Final oxidation to form the 2-oxo-1,4-benzodiazepine structure.

Industrial production methods for FR-208419 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Análisis De Reacciones Químicas

FR-208419 undergoes several types of chemical reactions, including:

    Oxidation: The final step in the synthesis involves oxidation to form the 2-oxo-1,4-benzodiazepine structure.

    Substitution: Introduction of the m-tolylureido group involves a substitution reaction.

    Reduction: Potential reduction reactions could be used to modify the benzodiazepine core structure.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: For the oxidation step.

    Substituting agents:

    Reducing agents: For potential modifications of the core structure.

The major products formed from these reactions include the final FR-208419 compound with high affinity for cholecystokinin receptors .

Aplicaciones Científicas De Investigación

    Chemistry: As a dual cholecystokinin A and cholecystokinin B receptor antagonist, it serves as a valuable tool for studying receptor-ligand interactions and receptor pharmacology.

    Biology: Its high affinity for cholecystokinin receptors makes it useful for investigating the physiological roles of these receptors in various biological processes.

    Medicine: FR-208419 was primarily researched for its potential therapeutic applications in treating digestive system disorders, particularly pancreatic diseases.

    Industry: The compound’s unique properties could be leveraged in the development of new drugs targeting cholecystokinin receptors, potentially leading to novel treatments for digestive disorders.

Mecanismo De Acción

FR-208419 exerts its effects by antagonizing cholecystokinin receptors, specifically cholecystokinin A and cholecystokinin B receptors. By binding to these receptors, it inhibits the action of cholecystokinin, a peptide hormone that plays a crucial role in digestion and appetite regulation. This inhibition can help reduce symptoms associated with digestive disorders, such as pancreatitis .

Comparación Con Compuestos Similares

FR-208419 is unique in its dual antagonistic activity against both cholecystokinin A and cholecystokinin B receptors. This dual activity is believed to be more efficacious than selective cholecystokinin A antagonists for the treatment of pancreatitis .

Similar compounds include:

Propiedades

Fórmula molecular

C28H34N4O3

Peso molecular

474.6 g/mol

Nombre IUPAC

1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C28H34N4O3/c1-4-23-22-15-9-11-19(3)25(22)32(17-24(33)20-12-6-5-7-13-20)27(34)26(30-23)31-28(35)29-21-14-8-10-18(2)16-21/h8-11,14-16,20,26H,4-7,12-13,17H2,1-3H3,(H2,29,31,35)/t26-/m0/s1

Clave InChI

HEJSSPHGFQDYCH-SANMLTNESA-N

SMILES isomérico

CCC1=N[C@H](C(=O)N(C2=C(C=CC=C12)C)CC(=O)C3CCCCC3)NC(=O)NC4=CC=CC(=C4)C

SMILES canónico

CCC1=NC(C(=O)N(C2=C(C=CC=C12)C)CC(=O)C3CCCCC3)NC(=O)NC4=CC=CC(=C4)C

Sinónimos

FR 208419
FR-208419
FR208419

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.